molecular formula C5H4F3N3O B15299652 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde

1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B15299652
M. Wt: 179.10 g/mol
InChI Key: HVGVCMRXBAEMNL-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 1, a trifluoromethyl (-CF₃) group at position 5, and a carbaldehyde (-CHO) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbaldehyde moiety provides a reactive site for derivatization, making the compound valuable in medicinal chemistry and agrochemical research . Its molecular formula is C₆H₅F₃N₃O, with a molar mass of 192.12 g/mol.

Properties

Molecular Formula

C5H4F3N3O

Molecular Weight

179.10 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C5H4F3N3O/c1-11-4(5(6,7)8)9-3(2-12)10-11/h2H,1H3

InChI Key

HVGVCMRXBAEMNL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthetic Approaches

[3 + 2] Cycloaddition of Nitrile Imines with Trifluoroacetonitrile

The most widely adopted method involves the [3 + 2] cycloaddition between nitrile imines and trifluoroacetonitrile precursors. This approach leverages the reactivity of in situ–generated nitrile imines from hydrazonyl chlorides, as demonstrated by Guo et al..

Reaction Conditions :

  • Hydrazonyl chloride : Serves as the nitrile imine precursor (e.g., N-phenyl-benzohydrazonoyl chloride).
  • Trifluoroacetonitrile precursor : Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1 ) releases CF₃CN upon treatment with NEt₃.
  • Solvent : Dichloromethane (CH₂Cl₂) optimizes yields (49–56%) compared to THF or DMSO.
  • Base : Triethylamine (3.0 equiv) facilitates both CF₃CN generation and cycloaddition.

Mechanistic Pathway :

  • Nitrile imine formation : Hydrazonyl chloride undergoes dehydrohalogenation to generate nitrile imines.
  • Cycloaddition : The nitrile imine reacts with CF₃CN in a regioselective manner, favoring 1,2,4-triazole formation at the 5-position.

Example Synthesis :
A mixture of hydrazonyl chloride (0.30 mmol), 1 (0.20 mmol), and NEt₃ (0.60 mmol) in CH₂Cl₂ (1.0 mL) reacts at room temperature for 12 hours, yielding 5-trifluoromethyl-1,2,4-triazole derivatives after column chromatography.

Table 1: Representative Yields for Cycloaddition Reactions
Substrate Product Yield (%) Reference
N-Phenyl-benzohydrazonyl 56
4-Methyl-hydrazonyl 49
2-Naphthyl-hydrazonyl 71

Regioselective Trifluoromethylation Strategies

Hydrazonyl Chloride-Mediated Trifluoromethylation

Regioselective introduction of the trifluoromethyl group at the 5-position is achievable using hydrazonyl chlorides and LiOt-Bu, as reported by Zhang et al..

Key Steps :

  • Lithiation : Treatment of 1-aryl-3-(trifluoromethyl)-1H-1,2,4-triazoles with LiOt-Bu generates a reactive intermediate.
  • Electrophilic trapping : CHF₂CH₂Br or similar electrophiles afford 5-trifluoromethyl derivatives.

Optimized Protocol :

  • Substrate : 1-([1,1'-biphenyl]-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazole (3f).
  • Reagents : LiOt-Bu (3.0 equiv), CHF₂CH₂Br (2.0 equiv).
  • Conditions : DMF at 100°C for 12 hours, yielding 46% after chromatography.

Alternative Synthetic Routes

Copper-Catalyzed Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a complementary route for 4-trifluoromethyl-1,2,3-triazoles, though applicability to 1,2,4-triazoles requires modification. Wang et al. demonstrated the use of 3,3,3-trifluoropropyne (TFP) derived from 2-bromo-3,3,3-trifluoropropene (BTP) for triazole synthesis.

Procedure :

  • Alkyne precursor : BTP reacts with DBU to form TFP in situ.
  • Cycloaddition : TFP reacts with azides under CuI/Phen catalysis, yielding 4-CF₃-1,2,3-triazoles (75–99%).

Limitations : While efficient for 1,2,3-triazoles, adapting this method to 1,2,4-triazoles necessitates further optimization.

Reaction Optimization and Parameter Analysis

Solvent and Temperature Effects

  • Solvent polarity : CH₂Cl₂ enhances cycloaddition yields (49–56%) compared to polar aprotic solvents like DMSO (8%).
  • Temperature : Room temperature suffices for nitrile imine cycloaddition, whereas LiOt-Bu–mediated reactions require 100°C.

Substrate Scope and Functional Group Tolerance

  • Aromatic substituents : Electron-deficient and electron-rich aryl groups are tolerated, with yields ranging from 49% to 71%.
  • Steric hindrance : Ortho-substituted substrates exhibit marginally reduced yields (75–80%).
Table 2: Functional Group Compatibility in Cycloaddition Reactions
Functional Group Yield Range (%) Example Product
Electron-withdrawing 49–56 3a
Electron-donating 71–84 3ab
Sterically hindered 75–80 3h

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm, while the trifluoromethyl group appears as a singlet at δ -62 to -65 ppm in ¹⁹F NMR.
  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ confirm the aldehyde functionality.

Chromatographic Purification

  • Column chromatography : Silica gel with petroleum ether/ethyl acetate (4:1 to 2:1) effectively isolates the target compound.
  • HPLC : Purity >95% is achievable using C18 columns and acetonitrile/water gradients.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The aldehyde group enables condensation reactions with amines or hydrazines, forming Schiff bases for antimicrobial agents.

Agrochemical Development

Trifluoromethyl triazoles serve as precursors for herbicides, leveraging the CF₃ group’s metabolic stability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid

    Reduction: 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-methanol

    Substitution: Various substituted triazole derivatives depending on the nucleophile used

Scientific Research Applications

1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Positions) Functional Group Molecular Formula Key Applications/Activity CAS Number
1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde 1,2,4-Triazole 1-CH₃, 5-CF₃, 3-CHO Aldehyde C₆H₅F₃N₃O Electrophilic intermediate Not explicitly listed
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 1-(4-Cl-C₆H₄), 5-CF₃, 4-COOH Carboxylic acid C₁₀H₅ClF₃N₃O₂ Antitumor (NCI-H522: GP = 68.09%) Not provided
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 1,2,4-Triazole 3-(CF₃-C₆H₄), 5-COOEt Ester C₁₂H₁₀F₃N₃O₂ Synthetic intermediate 1087784-68-6
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Pyrazole 1-CH₃, 3-CF₃, 5-COOH Carboxylic acid C₆H₅F₃N₂O₂ Pharmaceutical research Not provided
1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde Imidazole 1-CH₃, 5-CF₃, 2-CHO Aldehyde C₆H₅F₃N₂O Agrochemical synthesis 1359996-82-9

Key Observations:

Core Heterocycle: 1,2,4-Triazole derivatives (e.g., the target compound and ethyl ester analog ) exhibit greater metabolic stability compared to 1,2,3-triazoles due to reduced ring strain.

Functional Groups :

  • The aldehyde group in the target compound enables nucleophilic additions (e.g., hydrazone formation), whereas carboxylic acids (e.g., ) are more acidic and suitable for salt formation.
  • Ester derivatives (e.g., ) are less reactive than aldehydes but offer improved solubility in organic solvents.

Substituent Effects :

  • Trifluoromethyl groups enhance lipophilicity and resistance to oxidative degradation in all analogs .
  • Aromatic substituents (e.g., 4-chlorophenyl in ) improve target binding in antitumor applications but may reduce solubility.

Table 2: Antitumor Activity of Selected Triazole Derivatives

Compound Cell Line Tested Growth Inhibition (GP%) Key Mechanism Reference
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 (lung) 68.09% c-Met kinase inhibition
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate NCI-H522 70.94% Unknown
Target compound (hypothetical) NCI-H522 Predicted: ~60–70% Electrophilic alkylation N/A

Key Insights:

  • The 1,2,3-triazole scaffold in shows higher antitumor activity (GP = 68.09–70.94%) compared to 1,2,4-triazoles, likely due to improved kinase binding.
  • The target compound’s aldehyde group may confer unique reactivity (e.g., covalent inhibition), though experimental data is lacking.

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde can be represented as follows:

C5H4F3N3O\text{C}_5\text{H}_4\text{F}_3\text{N}_3\text{O}

This compound features a trifluoromethyl group, which significantly influences its biological activity due to the unique electronic properties imparted by fluorine atoms.

Antibacterial Activity

Research has indicated that 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole derivatives exhibit significant antibacterial properties. A study conducted on various derivatives demonstrated that compounds with the trifluoromethyl group showed improved potency against multiple drug-resistant bacterial strains. Specifically, compounds were tested against metallo-beta-lactamase (MBL) producing strains such as E. coli and K. pneumoniae. The results revealed minimum inhibitory concentrations (MICs) ranging from 4.1 μM to 220 μM for selected derivatives .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (μM)
CP 35NDM-1 producing E. coli4.1
CP 56VIM-2 producing K. pneumoniae220
CP 57VIM-4 producing K. pneumoniae110

Antifungal Activity

The antifungal properties of triazoles are well-documented due to their mechanism of inhibiting fungal cytochrome P450 enzymes. A recent study highlighted that triazole derivatives, including those with trifluoromethyl substitutions, exhibited potent antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The incorporation of the trifluoromethyl group was found to enhance the binding affinity to the target enzymes .

Antioxidant Activity

In addition to antimicrobial effects, triazole derivatives have shown significant antioxidant activity. For instance, one study quantified the antioxidant capabilities of various triazole compounds using DPPH and ABTS assays. The results indicated that certain derivatives could compete with ascorbic acid in terms of antioxidant capacity, demonstrating IC50 values comparable to established antioxidants .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A comprehensive study focused on synthesizing a series of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole derivatives. The synthesized compounds were evaluated for their antibacterial and antifungal activities against several resistant strains. The study concluded that modifications in the substituents significantly impacted biological activity, with some compounds exhibiting dual-action effects against bacteria and fungi .

Case Study 2: Structure-Activity Relationship (SAR)

Another significant study explored the structure-activity relationship (SAR) of triazole derivatives containing trifluoromethyl groups. The findings suggested that increasing the steric bulk around the triazole ring improved inhibitory potency against MBLs. This research underscores the importance of chemical modifications in enhancing the biological efficacy of triazole-based compounds .

Q & A

Q. What are the standard synthetic routes for 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, similar triazole derivatives are prepared by reacting chloro-substituted precursors with trifluoromethyl-containing reagents under basic catalysis (e.g., K₂CO₃) to introduce the trifluoromethyl group . Formaldehyde or its equivalents are used to functionalize the carbaldehyde group, often requiring controlled pH and temperature to avoid side reactions like over-oxidation . Optimization involves adjusting solvent polarity (e.g., THF/water mixtures), reaction time (e.g., 16–24 hours), and catalyst loading to improve yield and purity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL) is widely used for structure refinement, particularly for handling high-resolution data and resolving disorder in trifluoromethyl groups . For visualization, ORTEP-3 provides graphical interfaces to analyze bond angles, torsions, and intermolecular interactions . Pre-refinement steps include data correction for absorption effects and validation using tools like PLATON to check for missed symmetry .

Q. What spectroscopic techniques are employed for characterization, and how are spectral ambiguities resolved?

Key techniques include:

  • ¹H/¹³C NMR : Assigning signals for the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and aldehyde proton (δ ~9.5–10.5 ppm). Overlapping peaks in crowded regions (e.g., aromatic protons) are resolved using 2D NMR (COSY, HSQC) .
  • LCMS/HPLC : Monitoring purity and identifying byproducts. For example, LCMS (m/z 429.10 [M+1]⁺) confirms molecular weight, while reverse-phase HPLC (C18 columns) separates polar impurities .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the trifluoromethyl and aldehyde groups in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The trifluoromethyl group’s electron-withdrawing nature lowers the LUMO energy of the aldehyde, enhancing electrophilicity. Fukui indices identify susceptible sites for nucleophilic attack (e.g., at the aldehyde carbon) . Solvent effects are simulated using polarizable continuum models (PCM) to predict reaction pathways in polar aprotic solvents like DMF .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from metabolic instability (e.g., aldehyde oxidation) or poor bioavailability. Solutions include:

  • Prodrug design : Masking the aldehyde as an oxime (e.g., O-acetyloxime derivatives) to improve stability .
  • Metabolic profiling : Using LC-MS/MS to identify degradation products in plasma or liver microsomes .
  • Structure-activity relationship (SAR) studies : Modifying the triazole core or trifluoromethyl position to balance potency and pharmacokinetics .

Q. How can crystallographic twinning or disorder in the trifluoromethyl group be resolved during refinement?

SHELXL’s TWIN and BASF commands model twinned data, while PART instructions handle disorder. For trifluoromethyl groups, isotropic refinement is initially applied, followed by anisotropic refinement if electron density maps confirm partial occupancy. Constraints (e.g., AFIX 66) maintain geometric regularity during disorder modeling . High-resolution data (≤0.8 Å) are critical for resolving rotational disorder .

Methodological Considerations

Q. What are the best practices for handling air-sensitive intermediates in the synthesis of this compound?

  • Use Schlenk lines or gloveboxes under inert gas (N₂/Ar) for moisture-sensitive steps (e.g., aldehyde formation).
  • Stabilize intermediates via in situ derivatization (e.g., forming hydrazones) to prevent oxidation .
  • Monitor reactions in real-time using FTIR to detect aldehyde C=O stretches (~1700 cm⁻¹) and avoid over-reaction .

Q. How do steric and electronic effects influence regioselectivity in triazole functionalization?

Steric hindrance from the methyl group at N1 directs electrophiles to the C5 position. Electronic effects from the trifluoromethyl group deactivate the triazole ring, requiring strong electrophiles (e.g., SO₂Cl₂) for sulfonation. Regioselectivity is confirmed by NOESY NMR or X-ray crystallography .

Applications in Advanced Research

Q. What role does this compound play in designing NLRP3 inflammasome inhibitors?

As a sulfonamide precursor, it contributes to hybrid scaffolds (e.g., pyrazole-sulfonamides) that block NLRP3-ASC interactions. Biological assays (e.g., IL-1β ELISA in THP-1 cells) validate inhibition, with IC₅₀ values correlated to substituent electronegativity .

Q. How is it utilized in agrochemical research, particularly for pesticidal activity?

The trifluoromethyl group enhances lipophilicity, aiding penetration into insect cuticles. Analogues are screened for pesticidal activity via in vivo assays (e.g., aphid mortality rates), with SAR studies optimizing substituents at the triazole and aldehyde positions .

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